molecular formula C15H17NO5 B11805906 Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11805906
M. Wt: 291.30 g/mol
InChI Key: FHAPHCUNMNQSRN-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a quinoline-derived compound featuring a 6,7-dimethoxy-substituted aromatic ring, a 4-oxo group, and a methyl propanoate ester at the 1-position. The quinoline scaffold is widely studied for its biological activity, including antimicrobial and anticancer properties, though further data on this specific compound’s efficacy are needed.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C15H17NO5/c1-9(15(18)21-4)16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-9H,1-4H3

InChI Key

FHAPHCUNMNQSRN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=O)C2=CC(=C(C=C21)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of 6,7-dimethoxy-4-oxoquinoline with methyl propanoate in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate. The compound has shown potential against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial activity of synthesized quinoline derivatives, including those with similar structural motifs to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

CompoundMIC (µg/mL)Target Bacteria
6d6.25Mycobacterium smegmatis
9c12.5Pseudomonas aeruginosa

Anticancer Activity

This compound and its derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.

Case Study: Anticancer Screening

In a comprehensive screening of methyl derivatives, several compounds demonstrated potent antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. For instance, some derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

CompoundCell LineIC50 (µg/mL)
Derivative AHCT-1161.9
Derivative BMCF-77.52

Analytical Chemistry Applications

The compound has also found utility in analytical chemistry, particularly in the development of derivatization reagents for mass spectrometry and chromatography.

Case Study: Derivatization Reagents

A novel pre-column derivatization reagent incorporating a quinoline moiety was synthesized for enhanced detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This reagent demonstrated improved sensitivity and selectivity for amino acid analysis .

Reagent TypeApplicationSensitivity Improvement
Pre-column derivatizationAmino acid analysisHigh

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to cell signaling or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Primary Use
Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate Quinoline 6,7-Dimethoxy, 4-oxo, methyl propanoate ester Not specified
Haloxyfop-methyl ester Pyridine-phenoxy 3-Chloro-5-(trifluoromethyl)pyridinyl, phenoxy, methyl propanoate ester Herbicide (ACCase inhibitor)
Diclofop-methyl Dichlorophenoxy-phenoxy 2,4-Dichlorophenoxy, phenoxy, methyl propanoate ester Herbicide (membrane synthesis inhibitor)

Key Differences and Implications

  • Aromatic Core: The target compound’s quinoline core (with electron-donating methoxy groups) contrasts sharply with the pyridine (haloxyfop-methyl) or dichlorophenoxy (diclofop-methyl) systems in herbicides. Quinoline derivatives often exhibit distinct electronic properties, influencing solubility and target interactions.
  • Substituent Effects: Haloxyfop-methyl and diclofop-methyl contain electron-withdrawing groups (chloro, trifluoromethyl), increasing lipophilicity and environmental persistence.
  • Biological Activity: Herbicidal analogs target plant-specific enzymes (e.g., acetyl-CoA carboxylase in haloxyfop-methyl), whereas the quinoline scaffold in the target compound is more commonly associated with antimicrobial or anticancer activity. This divergence highlights how minor structural changes drastically alter application scope.

Methodological Insights from Related Studies

While direct data on the target compound are unavailable, provides methodological parallels for analyzing methyl propanoate derivatives. For instance:

  • NMR Quantification: Ethyl viologen was used as an internal standard to calibrate ratios of propanoate derivatives and ergothioneine in 1H-NMR studies, overcoming signal overlap challenges . Similar approaches could be applied to characterize the target compound’s purity or reaction yields.
  • Derivatization Strategies: Pyruvate was converted to 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) for accurate quantification, demonstrating the utility of chemical derivatization in resolving analytical limitations .

Biological Activity

Methyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)propanoate, designated by CAS Number 1279201-20-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N O5
  • Molecular Weight : 291.30 g/mol
  • Purity : Typically ≥98% in commercial preparations

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the quinoline structure. This compound has been evaluated for its effects on various cancer cell lines.

The compound exhibits its anticancer effects primarily through:

  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, which is crucial for inhibiting tumor growth.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

  • Study on Breast Cancer Cells :
    • In vitro tests demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 10 µM after 48 hours of exposure.
    • Apoptotic markers such as caspase activation were significantly elevated in treated cells compared to controls.
  • Lung Cancer Models :
    • A study involving A549 lung cancer cells showed that the compound inhibited cell migration and invasion, suggesting potential anti-metastatic properties. The mechanism was linked to the downregulation of matrix metalloproteinases (MMPs).

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity.

Antibacterial Effects

Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were found to be effective against Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 50 µg/mL.

Summary of Biological Activities

Activity TypeObservationsReference Source
AnticancerInduces apoptosis; G2/M arrest
AntimicrobialBroad-spectrum activity; effective MIC
MechanismCaspase activation; downregulation of MMPs

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